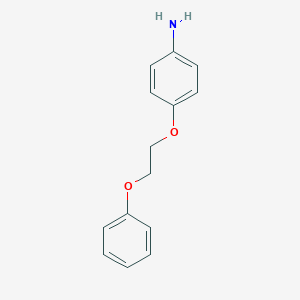

4-(2-Phenoxyethoxy)aniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUZGHQIEXOKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400321 | |

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35965-96-9 | |

| Record name | 4-(2-phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Overview: 4-(2-Phenoxyethoxy)aniline as a Core Moiety

An in-depth technical guide to 4-(2-Phenoxyethoxy)aniline (CAS: 35965-96-9) for researchers, scientists, and drug development professionals.

This compound is a bifunctional organic molecule featuring a primary aromatic amine (aniline) and a phenoxyethoxy ether group. This unique combination of a nucleophilic amine and a flexible, lipophilic ether chain makes it a valuable intermediate in synthetic chemistry. The aniline portion serves as a versatile anchor for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation[1][2]. The phenoxyethoxy tail can influence the molecule's solubility, conformational flexibility, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking.

While direct applications of this specific molecule are not extensively documented in mainstream literature, its structural motifs are prevalent in both materials science and medicinal chemistry. Analogous aniline derivatives with oligo(ethylene glycol) side chains are precursors to electroactive polymers used in biosensors and electrochromic devices[3]. In drug discovery, the aniline scaffold is a cornerstone, present in countless therapeutic agents[4]. The ether linkage is also a common feature in pharmaceuticals, often used to modulate physicochemical properties and biological activity[1]. Therefore, this compound represents a strategic building block for the synthesis of novel compounds with potential applications in these advanced fields.

Physicochemical & Structural Data

A clear understanding of a molecule's physical properties is foundational to its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 35965-96-9 | [5][6][7] |

| Molecular Formula | C₁₄H₁₅NO₂ | [6][8] |

| Molecular Weight | 229.27 g/mol | [6] |

| Melting Point | 120.39 °C (Predicted) | [9] |

| Boiling Point | 354 - 360.54 °C (Predicted) | [9] |

| Density | 1.16 g/cm³ (Predicted) | [9] |

| Water Solubility | 36.622 - 213.62 mg/L (Predicted) | [9] |

| SMILES | NC1=CC=C(OCCOC2=CC=CC=C2)C=C1 | [6] |

| InChIKey | AEUZGHQIEXOKBD-UHFFFAOYSA-N | [9] |

Synthesis and Purification: A Validated Approach

The most direct and reliable method for synthesizing this compound is through a Williamson ether synthesis. This strategy is predicated on the nucleophilic substitution of a halide by an alkoxide. In this context, the phenolic hydroxyl group of 4-aminophenol is deprotonated to form a more nucleophilic phenoxide, which then displaces a leaving group from a 2-phenoxyethyl electrophile.

Causality of Experimental Design:

-

Starting Material Selection: 4-Aminophenol is chosen as the starting material because it provides the core aniline structure with a readily functionalizable hydroxyl group[10].

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol without causing unwanted side reactions with the amine or the electrophile.

-

Solvent Choice: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is selected to dissolve the ionic intermediates (phenoxide and carbonate) and facilitate the Sₙ2 reaction mechanism.

-

Purification: Column chromatography is the gold standard for purifying organic compounds of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

Proposed Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous dimethylformamide (DMF).

-

Addition of Electrophile: While stirring, add 2-phenoxyethyl bromide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the 4-aminophenol spot is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for compound verification and purity assessment.

Expected Spectroscopic and Chromatographic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons of the ethoxy bridge, and the amine (-NH₂) protons. Protons on the aniline ring will appear further upfield than those on the phenoxy ring due to the electron-donating effect of the amine group. The two -CH₂- groups will appear as triplets around 4.0-4.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 10 unique signals for the aromatic carbons (due to symmetry in the para-substituted aniline ring) and 2 signals for the aliphatic carbons of the ethoxy linker.

-

Mass Spectrometry (MS): The mass spectrum, particularly under soft ionization techniques like electrospray ionization (ESI), should show a prominent molecular ion peak [M+H]⁺ at m/z 230.28.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (a doublet around 3350-3450 cm⁻¹), aromatic C-H stretches (~3030 cm⁻¹), and the characteristic C-O-C ether stretch (~1240 cm⁻¹).

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to provide a quantitative measure of purity. The choice of a C18 column is standard for separating moderately polar organic molecules.

-

System Preparation: Use a standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

-

Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile/Water.

-

Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main product peak relative to the total peak area. For use in drug discovery, a purity of >95% is typically required.

Potential Applications in Research & Drug Development

The true value of this compound lies in its potential as a versatile building block.

-

Pharmaceutical Scaffolding: The primary amine provides a reactive handle for coupling with carboxylic acids, sulfonyl chlorides, and other electrophiles to build libraries of new chemical entities. The phenoxyethoxy moiety can serve as a lipophilic tail to improve membrane permeability or engage in specific interactions within a protein binding pocket. Its structural similarity to intermediates used in the synthesis of active pharmaceutical ingredients (APIs) highlights its potential in medicinal chemistry[10][11].

-

Functional Polymer Synthesis: Aniline derivatives are well-known precursors for conductive polymers[3]. The phenoxyethoxy group could be modified to include other functional units, allowing for the synthesis of polymers with tailored electronic, optical, or biocompatible properties for use in advanced materials and biosensors[3][11].

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally related anilines and general chemical principles[12]. Aniline and its derivatives are readily absorbed through the skin and can cause systemic toxicity[13]. The primary toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport[13][14].

Hazard Summary (Inferred):

-

H302: Harmful if swallowed. [15]

-

H319: Causes serious eye irritation. [15]

-

Potential for skin sensitization and irritation. [16]

-

Potential for methemoglobinemia upon significant exposure. [13]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[15].

Storage:

-

Store in a tightly closed container in a cool, dry, and dark place.

-

Store away from oxidizing agents.

Conclusion

This compound, CAS 35965-96-9, is a strategically important chemical intermediate whose value is derived from its dual functionality. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be rigorously validated using a suite of analytical methods. While it may not be an end-product itself, its potential as a foundational building block for creating novel pharmaceuticals and advanced functional materials is significant. Proper adherence to safety protocols is essential when handling this and related aniline compounds.

References

- This compound (35965-96-9) - Chemchart. (n.d.).

- This compound | 35965-96-9 - ChemicalBook. (n.d.).

- 35965-96-9|this compound|BLD Pharm. (n.d.).

- SAFETY DATA SHEET - 4-Phenoxyaniline. (n.d.). TCI EUROPE N.V.

- CAS 35965-96-9|this compound - chemexpress.cn. (n.d.).

- Safety Data Sheet - CymitQuimica. (n.d.).

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- Application Notes and Protocols: 4-(2-(2-Ethoxyethoxy)ethoxy)aniline in Electroactive Materials - Benchchem. (n.d.).

- 4-(2-(2-Ethoxyethoxy)ethoxy)aniline - MySkinRecipes. (n.d.).

- SAFETY DATA SHEET - 4-Phenoxyaniline. (2010, November 24).

- Synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline - PrepChem.com. (n.d.).

- 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem. (n.d.).

- 4-Phenoxyaniline 139-59-3 wiki - Guidechem. (n.d.).

- 4-Phenoxyaniline - Apollo Scientific. (2023, July 5).

- 4-Methoxy-N-(2-phenylpropyl)aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 4-Aminophenol synthesis - ChemicalBook. (n.d.).

- US Patent US4316993A - Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.

- US Patent US4355186A - Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.

- Method 8131: Aniline and selected derivatives by gas chromatography - EPA. (n.d.).

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).

- CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents. (n.d.).

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022, February 17).

- Aniline Acute Exposure Guideline Levels - NCBI - NIH. (n.d.).

- N-Ethyl-4-(2-phenoxyethoxy)aniline | SCBT - Santa Cruz Biotechnology. (n.d.).

- 4-Aminophenol - Wikipedia. (n.d.).

- Industrial Applications of Aniline - Periodical by Knowde. (n.d.).

- HPLC Methods for analysis of 4-Ethylaniline - HELIX Chromatography. (n.d.).

- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed. (1999, April).

- Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.).

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (n.d.).

- Aniline and its salts - Evaluation statement - 26 June 2023. (2023, June 26).

- 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0 | Benchchem. (n.d.).

- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010, August 11).

- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]

- 5. This compound | 35965-96-9 [chemicalbook.com]

- 6. 35965-96-9|this compound|BLD Pharm [bldpharm.com]

- 7. chemexpress.cn [chemexpress.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound (35965-96-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 11. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline [myskinrecipes.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 14. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties and Applications of 4-(2-Phenoxyethoxy)aniline

Abstract

4-(2-Phenoxyethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine and a phenoxyethoxy ether moiety. This unique combination makes it a valuable building block in synthetic chemistry, particularly for the development of novel pharmaceuticals and functional materials. The aniline core is a well-established pharmacophore in numerous drug classes, notably as a scaffold for kinase inhibitors, while the flexible phenoxyethoxy side chain can be leveraged to fine-tune critical physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth review of the chemical identity, physicochemical properties, synthetic routes, reactivity, and spectroscopic characterization of this compound. Furthermore, it explores its applications in drug discovery and materials science, supported by detailed experimental protocols and safety guidelines for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 35965-96-9.[1][2] Its structure consists of an aniline ring substituted at the para-position with a 2-phenoxyethoxy group. This structure imparts both hydrophilic (amine, ether oxygens) and hydrophobic (two aromatic rings) characteristics, influencing its solubility and interactions with biological systems.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 35965-96-9 | [1][3] |

| Molecular Formula | C₁₄H₁₅NO₂ | [2][3] |

| Molecular Weight | 229.28 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N | [3] |

| InChIKey | AEUZGHQIEXOKBD-UHFFFAOYSA-N | [3] |

| Physical State | Expected to be a solid at room temperature, similar to related compounds like 4-phenoxyaniline.[4] | |

| Water Solubility | 36.622 mg/L (Predicted) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 5 | [3] |

While specific experimental data is scarce for this unique chemical, its structural similarity to other phenoxyanilines suggests it is sparingly soluble in water but exhibits good solubility in common organic solvents like ethanol, acetone, and dimethylformamide (DMF).[4]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Proposed Synthetic Strategy

The most logical and industrially scalable synthesis of this compound involves a two-step process starting from 4-nitrophenol. This pathway is preferred over direct alkylation of 4-aminophenol because it avoids potential N-alkylation of the reactive amine group and subsequent polymerization.

-

Williamson Ether Synthesis: 4-Nitrophenol is deprotonated with a suitable base (e.g., K₂CO₃) to form the potassium 4-nitrophenoxide salt. This potent nucleophile then reacts with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) to form the ether linkage, yielding the intermediate 1-(2-phenoxyethoxy)-4-nitrobenzene.

-

Nitro Group Reduction: The nitro intermediate is subsequently reduced to the primary amine. Common methods include catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or chemical reduction using agents like tin(II) chloride (SnCl₂) or iron powder in an acidic medium.[4]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(2-Phenoxyethoxy)aniline

Introduction

4-(2-Phenoxyethoxy)aniline is a valuable aromatic amine intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its structure, featuring a flexible phenoxyethoxy side chain attached to an aniline core, imparts unique physicochemical properties that are of interest in drug design and materials science. This technical guide provides a comprehensive overview of the primary and most efficient pathways for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects of safety, purification, and characterization.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and widely applicable synthetic route to this compound involves a two-step process. This strategy ensures high yields and purity of the final product. The core of this approach is the initial formation of a nitro-aromatic intermediate, followed by the reduction of the nitro group to the desired amine.

This two-step pathway is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations. The key steps are:

-

Williamson Ether Synthesis: Formation of the ether linkage to produce the intermediate, 1-nitro-4-(2-phenoxyethoxy)benzene.

-

Catalytic Hydrogenation: Reduction of the nitro group of the intermediate to yield the final product, this compound.

Caption: Overall synthetic strategy for this compound.

Part 1: Williamson Ether Synthesis of 1-Nitro-4-(2-phenoxyethoxy)benzene

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. In this synthesis, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of a 2-phenoxyethyl halide.

Mechanism and Rationale

The reaction is initiated by the deprotonation of the hydroxyl group of 4-nitrophenol using a suitable base, typically a carbonate like potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its removal. The resulting phenoxide then attacks the primary alkyl halide, 2-phenoxyethyl bromide, displacing the bromide leaving group in a concerted SN2 fashion.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base, leaving the anionic nucleophile more reactive, thereby accelerating the rate of the SN2 reaction.

Detailed Experimental Protocol

Materials:

-

4-Nitrophenol

-

2-Phenoxyethyl bromide

-

Potassium carbonate (anhydrous, finely powdered)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per gram of 4-nitrophenol).

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add 2-phenoxyethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Once the reaction is complete (disappearance of the starting 4-nitrophenol spot on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of 1-nitro-4-(2-phenoxyethoxy)benzene will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a pale yellow solid.

Quantitative Data (Representative):

| Reactant/Product | Molar Mass ( g/mol ) | Moles (for 10g 4-Nitrophenol) | Mass (g) | Equivalents |

| 4-Nitrophenol | 139.11 | 0.0719 | 10.0 | 1.0 |

| 2-Phenoxyethyl bromide | 201.07 | 0.0791 | 15.9 | 1.1 |

| Potassium carbonate | 138.21 | 0.1438 | 19.9 | 2.0 |

| Expected Product | 259.26 | - | - | - |

Expected Yield: 85-95%

Part 2: Catalytic Hydrogenation to this compound

The reduction of the nitro group in 1-nitro-4-(2-phenoxyethoxy)benzene to an amine is most efficiently achieved through catalytic hydrogenation. This method offers high yields, clean conversion, and avoids the use of stoichiometric metal reductants which can complicate purification. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation.[3]

Mechanism and Rationale

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the nitro group in the presence of a metal catalyst. The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino group, and finally to the amine.

The choice of solvent is important; alcohols like ethanol or methanol are commonly used as they readily dissolve the nitro-aromatic starting material and the resulting aniline product.

Caption: Stepwise reduction of the nitro group via catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

1-Nitro-4-(2-phenoxyethoxy)benzene

-

10% Palladium on carbon (Pd/C) catalyst (50% wet)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 1-nitro-4-(2-phenoxyethoxy)benzene (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (1-5 mol% of Pd relative to the substrate) to the solution.

-

Seal the vessel and purge it with nitrogen gas several times to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.

-

After the theoretical amount of hydrogen has been consumed (or hydrogen uptake ceases), stop the reaction and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified as described in the following section.

Quantitative Data (Representative):

| Reactant/Product | Molar Mass ( g/mol ) | Moles (for 10g substrate) | Mass (g) |

| 1-Nitro-4-(2-phenoxyethoxy)benzene | 259.26 | 0.0386 | 10.0 |

| 10% Pd/C (50% wet) | - | - | ~0.2-1.0 g |

| Expected Product | 229.28 | - | - |

Expected Yield: >95%

Purification and Characterization

Purification

The crude this compound obtained after catalytic hydrogenation is often of high purity. However, for applications requiring very pure material, further purification can be performed.

-

Recrystallization: This is a suitable method if the product is a solid at room temperature. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Mixtures of ethanol and water or hexane and ethyl acetate can be explored.

-

Column Chromatography: For oily products or to remove closely related impurities, column chromatography is the method of choice.[4][5][6][7] Given the basic nature of the aniline product, it is advisable to use a stationary phase that is less acidic than standard silica gel, such as neutral alumina or amine-functionalized silica. Alternatively, a small amount of a volatile base like triethylamine (0.1-1%) can be added to the eluent to prevent peak tailing on standard silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.[7]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both the aniline and phenoxy rings, as well as the ethylene bridge protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and the C-O-C stretching of the ether linkages (around 1240 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) corresponding to the calculated mass.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2-Phenoxyethyl bromide: Causes skin and serious eye irritation.[8] May cause respiratory irritation. Handle with care and avoid inhalation of vapors.

-

Potassium Carbonate: May cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric and should be handled with care. It is typically supplied wet with water to mitigate this risk.

-

Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a well-maintained hydrogenation apparatus and ensure proper grounding to prevent static discharge.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11]

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Williamson ether synthesis to form a nitro-aromatic intermediate, followed by catalytic hydrogenation. This approach offers high yields and purity, utilizing well-established and scalable reactions. Careful attention to reaction conditions, purification techniques, and safety protocols is essential for the successful and safe synthesis of this valuable chemical intermediate.

References

-

4 - SAFETY DATA SHEET. (2025, September 15). Retrieved from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

Synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline - PrepChem.com. Retrieved from [Link]

-

When should amine-bonded columns be used for purification? (2023, September 26). Retrieved from [Link]

-

Williamson Ether Synthesis - Utah Tech University. Retrieved from [Link]

-

The Williamson Ether Synthesis. Retrieved from [Link]

-

Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Retrieved from [Link]

-

Williamson Ether Synthesis - Edubirdie. Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from [Link]

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotage.com [biotage.com]

- 5. biotage.com [biotage.com]

- 6. teledyneisco.com [teledyneisco.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

4-(2-Phenoxyethoxy)aniline molecular structure and weight

An In-Depth Technical Guide to 4-(2-Phenoxyethoxy)aniline: Molecular Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive analysis of this compound, a diaryl ether amine of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's core structural features, physicochemical properties, and discusses a robust, logical synthetic pathway. While specific research on this compound is nascent, its structural motifs are present in molecules with demonstrated biological activity, particularly in oncology and neuroprotection.[1][2] This guide serves as a foundational resource for professionals in drug development, offering insights into its synthesis, characterization, and potential as a versatile chemical building block.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 35965-96-9) is an organic compound featuring a unique combination of functional groups that dictate its chemical behavior and potential applications. The structure consists of an aniline moiety linked to a phenoxy group via a flexible two-carbon ether chain. This arrangement provides a blend of rigidity from the two aromatic rings and conformational flexibility from the ethoxy linker.

The primary amine on the aniline ring is a key reactive site, serving as a nucleophile and a handle for derivatization. The ether linkages contribute to the molecule's polarity and ability to act as a hydrogen bond acceptor.[3] These features make it an attractive scaffold for constructing more complex molecules in discovery research.

Caption: Molecular structure of this compound.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| CAS Number | 35965-96-9 | [4] |

| SMILES | C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N | [3] |

| InChIKey | AEUZGHQIEXOKBD-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 5 | [3] |

| Aromatic Rings | 2 | [3] |

Synthesis and Purification

The synthesis of this compound can be logically achieved via a two-step process starting from commercially available precursors. The strategy involves first constructing the diaryl ether backbone containing a nitro group, which is then reduced in the final step to yield the target primary amine. This nitro-reduction pathway is a cornerstone of aniline synthesis due to its high efficiency and reliability.[5]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Phenoxyethoxy)aniline

This guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Phenoxyethoxy)aniline, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific compound are not widely available, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and similar molecules.

The methodologies and interpretations presented herein are grounded in extensive field experience and are designed to provide both a theoretical understanding and a practical approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule integrates a primary aromatic amine (aniline), an ether linkage, and a phenoxy group, each contributing characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding the interplay of these functionalities is key to a thorough structural elucidation.

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: Acquiring NMR Spectra

The following is a standard operating procedure for acquiring high-resolution NMR spectra of a solid organic compound like this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peaks should not overlap with signals of interest.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution. If solid particles are present, filter the solution before transferring it to the NMR tube to prevent issues with magnetic field homogeneity (shimming).[1]

Data Acquisition:

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for obtaining sharp, well-resolved spectral lines.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons of both the aniline and phenoxy rings, as well as the aliphatic protons of the ethoxy bridge.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-N (Amine) | ~3.6 | Broad Singlet | 2H |

| H-10, H-14 (Phenoxy) | ~7.3 | Triplet | 2H |

| H-11, H-13 (Phenoxy) | ~7.0 | Triplet | 1H |

| H-12 (Phenoxy) | ~6.95 | Doublet | 2H |

| H-2, H-4 (Aniline) | ~6.8 | Doublet | 2H |

| H-3, H-6 (Aniline) | ~6.7 | Doublet | 2H |

| H-8 (Ethoxy) | ~4.2 | Triplet | 2H |

| H-7 (Ethoxy) | ~4.1 | Triplet | 2H |

Causality Behind Predicted Shifts:

-

Aromatic Protons (6.7-7.3 ppm): The protons on the aniline ring are expected to be upfield (lower ppm) compared to those on the phenoxy ring. This is due to the electron-donating effect of the amino group (-NH₂) which increases the electron density on the aniline ring, shielding the protons. Conversely, the oxygen of the phenoxy group is also electron-donating, but its effect is distributed over the entire phenoxyethoxy substituent.

-

Ethoxy Protons (4.1-4.2 ppm): These aliphatic protons are in the deshielded region due to their proximity to the electronegative oxygen atoms. The protons on C8 are adjacent to the phenoxy oxygen, while the protons on C7 are adjacent to the aniline-substituted phenoxy oxygen. This slight difference in their electronic environment may lead to two distinct triplets.

-

Amine Protons (~3.6 ppm): The chemical shift of the -NH₂ protons can be variable and is often broad due to quadrupole broadening and potential hydrogen bonding with the solvent.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 (Phenoxy) | ~158 |

| C-5 (Aniline) | ~152 |

| C-1 (Aniline) | ~141 |

| C-10, C-14 (Phenoxy) | ~129 |

| C-12 (Phenoxy) | ~121 |

| C-3, C-6 (Aniline) | ~116 |

| C-2, C-4 (Aniline) | ~115 |

| C-11, C-13 (Phenoxy) | ~114 |

| C-7 (Ethoxy) | ~68 |

| C-8 (Ethoxy) | ~67 |

Causality Behind Predicted Shifts:

-

Aromatic Carbons (114-158 ppm): The carbons directly attached to oxygen atoms (C-9 and C-5) are the most deshielded due to the high electronegativity of oxygen. The carbons of the aniline ring will show shifts influenced by the electron-donating amino group, while the phenoxy ring carbons will be affected by the ether oxygen.

-

Aliphatic Carbons (67-68 ppm): The two carbons of the ethoxy bridge are in the typical range for carbons single-bonded to oxygen.[3] Their chemical shifts will be similar but distinguishable due to the different aromatic rings they are ultimately connected to.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples due to its simplicity and minimal sample preparation.[4]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.[5]

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is important for reproducible results.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Predicted IR Absorption Bands

The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine | Medium |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Rings | Medium-Weak |

| 2950-2850 | C-H stretch (aliphatic) | Ethoxy Bridge | Medium |

| 1620-1580 | C=C stretch | Aromatic Rings | Strong-Medium |

| 1510 | C=C stretch | Aromatic Rings | Strong |

| 1240 | C-O stretch (aryl ether) | Phenoxy Group | Strong |

| 1170 | C-O stretch (alkyl ether) | Ethoxy Bridge | Strong |

| 830 | C-H bend (out-of-plane) | p-disubstituted ring | Strong |

Causality Behind Predicted Absorptions:

-

N-H Stretching: The primary amine will show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[6]

-

C=C Stretching: The aromatic rings will give rise to several sharp absorption bands in the 1620-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the aryl ether (phenoxy group) is expected around 1240 cm⁻¹, while the alkyl ether of the ethoxy bridge will absorb at a slightly lower wavenumber, around 1170 cm⁻¹. These strong bands are highly characteristic of ether linkages.

-

Out-of-Plane Bending: The para-substitution pattern on the aniline ring will result in a strong C-H out-of-plane bending vibration in the 850-810 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[7]

Instrumentation: A mass spectrometer with an electron ionization source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the ion source. If using GC-MS, the sample is first vaporized and separated on the GC column. With a direct insertion probe, the solid sample is heated under vacuum to induce vaporization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Figure 2: Schematic of an Electron Ionization Mass Spectrometer.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The molecular weight of C₁₄H₁₅NO₂ is 229.28 g/mol .

Predicted Key Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 229 | [C₁₄H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 136 | [H₂N-C₆H₄-O-CH₂CH₂]⁺ | Cleavage of the O-C(phenoxy) bond |

| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the ethoxy C-O bond |

| 93 | [C₆H₅O]⁺ | Cleavage of the ethoxy C-O bond |

| 77 | [C₆H₅]⁺ | Loss of CO from the phenoxy radical |

Causality Behind Predicted Fragmentation:

-

Molecular Ion (m/z 229): The presence of the molecular ion peak is crucial for determining the molecular weight.

-

Alpha-Cleavage: Ethers and anilines are prone to alpha-cleavage, where a bond adjacent to the heteroatom breaks.[9][10] For the ether linkages, cleavage can occur on either side of the oxygen atoms.

-

Cleavage of the Ether Linkages: The bonds in the ethoxy bridge are likely points of fragmentation. Cleavage of the bond between the ethoxy oxygen and the phenoxy ring would yield a fragment at m/z 93 (phenoxy radical cation). Cleavage of the bond between the ethoxy group and the aniline-substituted ring would lead to a fragment at m/z 108.

-

Aromatic Fragments: The presence of aromatic rings leads to characteristic fragments such as the phenyl cation at m/z 77.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. By combining established spectroscopic principles with data from analogous structures, we have constructed a comprehensive dataset for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The provided experimental protocols and interpretations of the predicted data offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel materials.

References

-

Chemchart. This compound (35965-96-9). Available from: [Link]

-

Wikipedia. Infrared spectroscopy correlation table. Available from: [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. (2025-03-19). Available from: [Link]

-

Chemistry LibreTexts. Electron Ionization. (2022-07-03). Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

-

Scribd. 4 Simplified Infrared Correlation Chart. Available from: [Link]

-

Scribd. Experiment 1 Instructions. Available from: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]

-

Studylib. Mass Spectrometry Fragmentation: Ethers, Amines, More. Available from: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scribd.com [scribd.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mt.com [mt.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. scribd.com [scribd.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Phenoxyethoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(2-Phenoxyethoxy)aniline, focusing on its solubility and stability. For researchers, scientists, and professionals in drug development, a thorough understanding of these parameters is paramount for formulation development, process optimization, and ensuring the safety and efficacy of potential therapeutic agents. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this molecule.

Introduction to this compound

This compound is an aromatic amine with a molecular structure that combines a phenoxy group linked via an ethoxy bridge to an aniline moiety. This unique combination of functional groups suggests potential applications as a versatile intermediate in the synthesis of dyes, pigments, specialty polymers, and, notably, as a building block for active pharmaceutical ingredients (APIs).[1] Its structural features—an ether linkage and a primary aromatic amine—dictate its chemical reactivity, solubility characteristics, and stability profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35965-96-9 | [2][3] |

| Molecular Formula | C₁₄H₁₅NO₂ | [2][4] |

| Molecular Weight | 229.28 g/mol | [2] |

| Appearance | Varies; often a solid at room temperature | Inferred from related aniline compounds[5] |

A critical consideration for handling this compound, as noted by suppliers like Sigma-Aldrich, is that comprehensive analytical data may not be readily available, placing the onus on the researcher to independently verify its identity, purity, and characteristics.[2] This guide provides the foundational methodologies to address these characterization needs, particularly concerning solubility and stability.

Comprehensive Solubility Profiling

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategy. The presence of both hydrophobic (phenoxy and phenyl rings) and hydrophilic (amine and ether functionalities) groups in this compound suggests a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental starting point. The aromatic rings contribute to hydrophobicity, favoring solubility in non-polar organic solvents. Conversely, the amine group can be protonated to form a salt, which would significantly enhance aqueous solubility. The ether linkage provides some polarity and potential for hydrogen bonding. Therefore, a systematic evaluation across a range of solvents with varying polarities and pH is essential.

Experimental Protocol: Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvent systems and helps in classifying the compound.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Organic solvents: Ethanol, Methanol, Acetone, Diethyl Ether, Dichloromethane, Hexane

-

Test tubes, vortex mixer, litmus paper

Procedure:

-

Water Solubility: Add approximately 10 mg of this compound to a test tube containing 1 mL of deionized water. Vortex vigorously for 30 seconds. Observe for complete dissolution. If soluble, test the solution with litmus paper to determine its pH.[2][4]

-

Ether Solubility (if water-soluble): If the compound dissolves in water, test its solubility in diethyl ether to distinguish between organic and inorganic salts.[4]

-

Acid/Base Solubility (if water-insoluble): If the compound is insoluble in water, sequentially test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃.[2][4] Add 1 mL of the respective solution to a fresh 10 mg sample and vortex. Solubility in 5% HCl indicates a basic functional group (the aniline amine). Solubility in 5% NaOH suggests an acidic functional group.

-

Strong Acid Solubility: If the compound remains insoluble in the above, test its solubility in concentrated H₂SO₄. Dissolution may indicate the presence of neutral compounds containing oxygen or nitrogen.[4]

-

Organic Solvent Solubility: Systematically test the solubility in the listed organic solvents, starting with polar and moving to non-polar solvents.

This workflow can be visualized as follows:

Caption: Qualitative solubility testing workflow.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol) for HPLC calibration.

-

Equilibration: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Shaking: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After shaking, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.[6][7]

-

Calculation: The equilibrium solubility is the concentration of the compound determined in the saturated solution.

Data Presentation:

Table 2: Expected Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | To be determined |

| 0.1 M HCl | 25 | To be determined |

| PBS (pH 7.4) | 37 | To be determined |

| Ethanol | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

In-Depth Stability Assessment

Stability testing is crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies inform shelf-life, storage conditions, and packaging requirements.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.[9][10] This helps to identify potential degradation products and establish the intrinsic stability of the molecule.

3.1.1. Hydrolytic Stability

Aniline derivatives can be susceptible to hydrolysis, especially at pH extremes.

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), deionized water (neutral), and 0.1 M NaOH (basic).

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Analysis: At specified time points (e.g., 0, 1, 3, 7 days), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[7]

3.1.2. Oxidative Stability

The aniline moiety can be susceptible to oxidation.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution and incubate at room temperature for a defined period (e.g., 24 hours).[11][12]

-

Analysis: Analyze the stressed sample by HPLC to determine the extent of degradation.

3.1.3. Photostability

As per ICH Q1B guidelines, photostability testing is essential to evaluate the impact of light exposure.[13][14][15]

Protocol:

-

Sample Preparation: Expose the solid this compound and a solution of the compound in a photochemically inert solvent to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

-

Exposure Conditions: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[16]

-

Analysis: After exposure, compare the samples (exposed and control) for any changes in appearance and analyze by HPLC for any degradation.

3.1.4. Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound.

Protocol:

-

Solid State: Place a sample of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period.

-

Solution State: Heat a solution of the compound at a high temperature (e.g., 60-80°C) for a defined period.

-

Analysis: Analyze the samples at various time points by HPLC. Additionally, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on decomposition temperatures and phase transitions.[17][18][19]

Caption: Workflow for forced degradation studies.

Long-Term and Accelerated Stability Studies

Based on the outcomes of forced degradation studies, a formal stability study protocol should be designed according to ICH Q1A(R2) guidelines.

Protocol Design:

-

Batches: Use at least one batch of this compound.

-

Container Closure System: Store the sample in a container that simulates the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay (potency), and degradation products using a validated stability-indicating analytical method.

Data Presentation:

Table 3: Stability Study Data Summary Template

| Test Parameter | Specification | Time Point | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |

| Appearance | White to off-white solid | 0 | Conforms | Conforms |

| 3 months | To be determined | To be determined | ||

| 6 months | To be determined | To be determined | ||

| Assay (%) | 98.0 - 102.0 | 0 | 99.5% | 99.5% |

| 3 months | To be determined | To be determined | ||

| 6 months | To be determined | To be determined | ||

| Total Impurities (%) | NMT 1.0% | 0 | 0.1% | 0.1% |

| 3 months | To be determined | To be determined | ||

| 6 months | To be determined | To be determined |

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its development in any research or commercial application, particularly in the pharmaceutical industry. This guide provides a robust framework of validated methodologies, grounded in established scientific principles and regulatory guidelines. By systematically applying these experimental protocols, researchers can generate the critical data needed to understand the behavior of this molecule, enabling informed decisions in formulation, manufacturing, and storage, ultimately ensuring the quality and safety of the final product.

References

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

-

Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

-

Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Chemistry Online @ UTSC. Solubility. [Link]

-

World Health Organization. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Saudi Food and Drug Authority. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

-

The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

-

World Health Organization. Annex 10 - ICH. [Link]

-

Pharmapproach. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

-

YouTube. ICH Q1B: Complete Guide to Photostability Testing. [Link]

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

-

RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

-

ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. [Link]

-

National Center for Biotechnology Information. Quantification of aniline and N-methylaniline in indigo. [Link]

-

ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).... [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. iipseries.org [iipseries.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. edaegypt.gov.eg [edaegypt.gov.eg]

- 6. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. qlaboratories.com [qlaboratories.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. mt.com [mt.com]

- 18. researchgate.net [researchgate.net]

- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 20. database.ich.org [database.ich.org]

The Aniline Moiety: A Cornerstone of Chemical Reactivity and Pharmaceutical Design

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline (C₆H₅NH₂), a primary aromatic amine, represents a foundational building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic architecture, characterized by the interplay between the electron-donating amino group and the aromatic π-system, imparts a rich and versatile reactivity. This guide provides a comprehensive exploration of the aniline functional group's reactivity profile. We will dissect the electronic properties that govern its behavior, offering a mechanistic rationale for its participation in electrophilic and nucleophilic substitution, oxidation, and diazotization reactions. This technical paper will move beyond theoretical concepts to provide field-proven experimental protocols, quantitative data, and visual workflows, equipping researchers with the practical knowledge to harness the synthetic potential of aniline and its derivatives in drug discovery and development.

The Electronic Soul of Aniline: Understanding its Inherent Reactivity

The reactivity of aniline is fundamentally dictated by the lone pair of electrons on the nitrogen atom of the amino (-NH₂) group. This lone pair is not localized on the nitrogen but is delocalized into the benzene ring's π-electron system through resonance.[1][2] This delocalization has profound consequences:

-

Increased Nucleophilicity of the Ring: The donation of electron density from the nitrogen atom significantly enriches the benzene ring, particularly at the ortho and para positions.[1][3] This makes the aromatic ring highly activated towards electrophilic attack.

-

Basicity and Nucleophilicity of the Nitrogen: While the nitrogen lone pair's delocalization into the ring reduces the basicity of aniline compared to aliphatic amines, it still retains sufficient nucleophilic character to react with a variety of electrophiles.[4]

The resonance structures of aniline visually demonstrate the increased electron density at the ortho and para carbons, explaining why the amino group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.[1][2]

Caption: Resonance delocalization in aniline increases electron density at ortho and para positions.

Key Reaction Pathways of the Aniline Functional Group

Aniline's rich electronic nature allows it to participate in a diverse array of chemical transformations, making it a versatile intermediate in organic synthesis.

Electrophilic Aromatic Substitution: The Dominant Pathway

Due to the highly activated ring, aniline readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.[3][5]

The reaction of aniline with bromine water is instantaneous and proceeds without a catalyst, yielding a white precipitate of 2,4,6-tribromoaniline.[3][5] This demonstrates the powerful activating effect of the -NH₂ group.

Caption: Mechanism of the electrophilic bromination of aniline.

To achieve mono-substitution, the reactivity of the amino group must be attenuated. This is typically accomplished by acetylation to form acetanilide, which is discussed in Section 2.2.[6]

Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline [7][8]

-

Prepare a solution of 5 ml of aniline in 20 ml of glacial acetic acid in a conical flask.[7]

-

In a separate container, prepare a solution by adding 8.4 ml of bromine to 20 ml of glacial acetic acid.[7]

-

Slowly add the bromine solution dropwise to the aniline solution with constant shaking and cooling in an ice bath.[7]

-

A yellow-colored solid mass will form. Pour the reaction mixture into an excess of water.[7]

-

Filter the resulting precipitate, wash thoroughly with water, and recrystallize from rectified spirit to obtain 2,4,6-tribromoaniline.[7]

| Parameter | Value/Condition | Source |

| Substrate | Aniline | [7] |

| Reagent | Bromine in Glacial Acetic Acid | [7] |

| Temperature | Ice bath cooling | [7] |

| Product | 2,4,6-Tribromoaniline | [7] |

| Appearance | Yellow solid, recrystallized to colorless crystals | [7][8] |

Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to significant amounts of m-nitroaniline.[5] Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring.

To circumvent these issues, the amino group is protected via acetylation. The resulting acetanilide is then nitrated, yielding primarily the p-nitro product, which can be hydrolyzed back to p-nitroaniline.

Caption: Workflow for the controlled synthesis of p-nitroaniline from aniline.

N-Acylation: A Key Protection Strategy

The reaction of aniline with acetic anhydride or acetyl chloride is a robust method to form acetanilide.[9][10] This nucleophilic acyl substitution is crucial for temporarily "protecting" the amino group. The resulting amide is less basic, and the lone pair on the nitrogen is less available for donation to the ring due to resonance with the adjacent carbonyl group. This moderates the activating effect of the group, allowing for more controlled electrophilic substitution reactions.[6]

Experimental Protocol: Synthesis of Acetanilide [11][12]

-

Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid to form a clear solution of aniline hydrochloride.[11]

-

Measure 0.6 mL of acetic anhydride. In a separate flask, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[11]

-

Add the acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[11]

-

Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.[11]

-

Collect the solid product by vacuum filtration and wash with cold water.[11][12]

-

The crude product can be purified by recrystallization from a minimal amount of hot water or ethanol.[11][12]

| Parameter | Value/Condition | Source |

| Substrate | Aniline | [11] |

| Reagent | Acetic Anhydride | [11] |

| Base | Sodium Acetate | [11] |

| Product | Acetanilide | [11] |

| Purification | Recrystallization | [11][12] |

Oxidation: From Discoloration to Conducting Polymers

Aniline is susceptible to oxidation, and freshly distilled, colorless aniline will darken upon exposure to air due to the formation of colored impurities.[13] Strong oxidizing agents can lead to a variety of products. For instance, oxidation with acidified potassium dichromate yields p-benzoquinone.[14]

Of significant interest to materials scientists is the oxidative polymerization of aniline to form polyaniline (PANI), a conducting polymer.[13][15] This process, typically initiated with an oxidant like ammonium persulfate in an acidic medium, involves the formation of aniline cation radicals which then propagate to form the polymer chain.[13][16] The resulting polyaniline has various oxidation states (leucoemeraldine, emeraldine, and pernigraniline) with distinct electronic and optical properties.[17]

Sources

- 1. Resonance Structures of Aniline Draw and explain the resonance structure.. [askfilo.com]

- 2. Draw the resonating structures of aniline class 12 chemistry CBSE [vedantu.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]